N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of the compound is C14H16N4O3S . The molecular weight is 320.373 . The compound’s structure is complex, with multiple functional groups including a sulfonamide group linked to a benzene ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 320.373 . Other physical and chemical properties such as melting point, boiling point, density, etc., are not available in the resources I found.Scientific Research Applications
Synthesis and Biological Screening
The compound's relevance to scientific research is primarily rooted in its synthetic versatility and the potential biological activities of its structural analogs. Research has shown the synthesis of bioactive molecules containing quinazolinone and benzothiazole units, demonstrating significant antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009). These activities highlight the compound's potential utility in developing new therapeutic agents.
Antimicrobial Applications
Quinazoline derivatives have been synthesized and characterized, with some showing promising antimicrobial properties against various bacterial and fungal strains. This includes compounds synthesized from benzamide derivatives, which have been screened for antibacterial and antifungal activities, indicating the structural flexibility and potential pharmacological relevance of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide and its analogs (Desai et al., 2007).
Anticancer and Antihypertensive Properties
Some quinazoline derivatives have been explored for their diuretic and antihypertensive activities, showcasing the therapeutic versatility of quinazolinone-based compounds. Research into N-substituted quinazolinones has identified compounds with significant activity, underscoring the potential of this compound analogs in addressing cardiovascular diseases (Rahman et al., 2014).
Antineoplastic and Enzyme Inhibition
The synthesis and evaluation of quinazoline derivatives have also been directed towards antineoplastic and enzyme inhibition activities. Compounds structurally related to this compound have been assessed for their potential as anticancer agents and inhibitors of enzymatic activity, highlighting the compound's relevance in developing treatments for cancer and other diseases (Markosyan et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c25-34(32,33)19-11-7-16(8-12-19)13-14-26-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)27-24(28)31/h1-12H,13-15H2,(H,26,29)(H,27,31)(H2,25,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSODBAWUKIJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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